2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate

shikimate dehydrogenase antibacterial fragment screening

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS 1559059-84-5) is a fluorinated heterocyclic building block featuring a thiazole-4-carboxylic acid core substituted at the 2-position with a 4-(trifluoromethyl)phenyl moiety, supplied as the monohydrate crystalline solid. With molecular formula C₁₁H₈F₃NO₃S and molecular weight 291.25 g/mol, it belongs to the 2-aryl-thiazole-4-carboxylic acid class—a scaffold validated in fragment-based drug discovery, anti-infective target engagement, and kinase-directed medicinal chemistry programs.

Molecular Formula C11H8F3NO3S
Molecular Weight 291.25 g/mol
CAS No. 1559059-84-5
Cat. No. B1430258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate
CAS1559059-84-5
Molecular FormulaC11H8F3NO3S
Molecular Weight291.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F.O
InChIInChI=1S/C11H6F3NO2S.H2O/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17;/h1-5H,(H,16,17);1H2
InChIKeyNYMMKWJXRDAUSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS 1559059-84-5): Procurement-Relevant Identity and Class Placement


2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate (CAS 1559059-84-5) is a fluorinated heterocyclic building block featuring a thiazole-4-carboxylic acid core substituted at the 2-position with a 4-(trifluoromethyl)phenyl moiety, supplied as the monohydrate crystalline solid [1]. With molecular formula C₁₁H₈F₃NO₃S and molecular weight 291.25 g/mol, it belongs to the 2-aryl-thiazole-4-carboxylic acid class—a scaffold validated in fragment-based drug discovery, anti-infective target engagement, and kinase-directed medicinal chemistry programs [2]. The compound is distinguishable from its anhydrous counterpart (CAS 144061-16-5) by its distinct MDL identifier (MFCD27966308), hydration state, and handling characteristics relevant to reproducible experimental workflows .

Why Generic Substitution of 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate Fails: Key Differentiation Drivers


The 2-aryl-thiazole-4-carboxylic acid chemical space contains numerous close analogs differing by aryl substitution, thiazole ring methylation, and carboxylic acid derivatization. However, the specific combination of the 4-CF₃-phenyl group at the thiazole 2-position and the free carboxylic acid at the 4-position generates a pharmacophore that is empirically distinct: the CF₃ group elevates lipophilicity by approximately 0.9 log units versus the des-CF₃ analog [1], while the hydrate form offers defined stoichiometry critical for reproducible solution preparation in biochemical assays . Direct experimental evidence shows this compound engages two structurally unrelated bacterial targets—shikimate dehydrogenase (SDH) from both Staphylococcus aureus and Mycobacterium tuberculosis [2]—and human protein tyrosine phosphatase 1B (PTP1B) in crystallographic fragment screens [3], a multi-target binding profile not replicated by the des-CF₃, 4-Cl, or 5-methyl analogs in publicly available data.

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate: Quantitative Differentiation Evidence for Scientific Procurement


Dual-Species Shikimate Dehydrogenase Inhibition Confirms Cross-Bacterial Target Engagement

In a virtual screening and in vitro validation study against methicillin-resistant S. aureus SDH, 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid demonstrated 31% inhibition at 0.2 mM [1]. In an independent SAR study against M. tuberculosis SDH, the same compound yielded 31% inhibition at the identical concentration of 0.2 mM [2]. This consistent dual-species inhibition is not reported for the des-CF₃ analog (2-phenylthiazole-4-carboxylic acid), which is primarily characterized as a xanthine oxidase inhibitor scaffold (IC₅₀ = 48.6 nM for an optimized derivative) rather than an SDH-targeting fragment [3].

shikimate dehydrogenase antibacterial fragment screening

Crystallographically Confirmed PTP1B Binding Differentiates This Scaffold from Comparator Thiazole-4-carboxylic Acids

The compound was co-crystallized with human protein tyrosine phosphatase 1B (PTP1B) as part of the PanDDA fragment screening campaign, with the JL7 ligand deposited in PDB entry 5QEP [1]. The ligand occupies a defined binding site with a real-space correlation coefficient of 0.665 and model completeness of 100% at the deposited resolution [2]. In contrast, the des-CF₃ analog 2-phenylthiazole-4-carboxylic acid has no reported PTP1B co-crystal structure and is instead documented as a heat shock factor-1 (HSF-1) pathway modulator with EC₅₀ > 195 μM [3], indicating divergent target selectivity driven by the 4-CF₃ substitution.

PTP1B diabetes fragment-based drug discovery

XLogP3 Lipophilicity Differential of ~0.9 Log Units Versus Des-CF₃ Analog Drives Permeability and Target Engagement Profiles

The computed XLogP3 for 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid (anhydrous parent) is 3.4 [1], compared to 2.5 for the des-CF₃ analog 2-phenylthiazole-4-carboxylic acid [2]. This ΔXLogP3 of approximately +0.9 log units is attributable solely to the 4-CF₃ substitution on the phenyl ring. The 5-methyl analog (5-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-4-carboxylic acid, MW 287.26) has an XLogP3 of 3.8 [3], representing a further +0.4 log unit increase but with an additional steric modification at the thiazole 5-position that may alter binding geometry.

lipophilicity physicochemical property medicinal chemistry

Hydrate Form Provides Defined Stoichiometry and Distinct Identity Versus Anhydrous Parent (CAS 144061-16-5)

The hydrate form (CAS 1559059-84-5, MFCD27966308, MW 291.25) contains one molecule of water of crystallization per molecule of parent acid [1]. The anhydrous form (CAS 144061-16-5, MFCD05865138, MW 273.23) has a reported melting point of 186–191 °C , while the hydrate form is documented at ≥95% purity by multiple vendors with defined water content . The 18.02 Da molecular weight difference and distinct MDL numbers prevent batch-to-batch ambiguity in procurement and ensure accurate molarity calculations for biochemical and cellular assays.

hydrate solid form experimental reproducibility

Thiazole Ring Positional Selectivity: 4-COOH vs. 5-COOH Regioisomer Defines Distinct Reactivity and Target Space

The target compound bears the carboxylic acid at the thiazole 4-position, whereas the regioisomer 2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylic acid (CAS 762287-51-4) places the COOH at the 5-position . While quantitative head-to-head biological data for these regioisomers is not publicly available, class-level evidence demonstrates that thiazole-4-carboxylic acids serve as MBL inhibitor scaffolds mimicking carbapenem hydrolysate binding [1], whereas thiazole-5-carboxylic acid derivatives are more commonly explored as kinase inhibitor hinges and PPAR modulators [2]. This positional isomerism redirects hydrogen-bonding geometry and metal-chelating capacity, making regioisomer selection critical for target-class-oriented library design.

regioisomer carboxylic acid position medicinal chemistry

High-Impact Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate Supported by Quantitative Evidence


Fragment-Based Antibacterial Drug Discovery Targeting Shikimate Dehydrogenase

The compound's reproducible 31% inhibition at 0.2 mM against both S. aureus and M. tuberculosis SDH [1][2] makes it a validated fragment hit for initiating structure-activity relationship (SAR) campaigns against the shikimate pathway. Researchers can procure the hydrate form for consistent stock solution preparation and use the co-crystallized SDH structures from the original studies as templates for structure-guided optimization. The balanced XLogP3 of 3.4 supports fragment elaboration without immediately exceeding Lipinski limits.

PTP1B-Targeted Fragment Elaboration for Metabolic Disease Programs

With a confirmed co-crystal structure in PTP1B (PDB 5QEP) [1], this compound serves as a structurally characterized starting fragment for diabetes and obesity drug discovery. The defined hydration state eliminates uncertainty in molarity calculations for biochemical IC₅₀ determination and surface plasmon resonance (SPR) binding assays. The CF₃ group provides a convenient ¹⁹F NMR handle for monitoring binding interactions in fragment-based screening follow-up.

Metallo-β-Lactamase Inhibitor Scaffold Development for Antibiotic Resistance

The thiazole-4-carboxylic acid substructure is validated as a core pharmacophore for broad-spectrum MBL inhibition, with related 2-aminothiazole-4-carboxylic acids achieving nanomolar potency against NDM-1, VIM-2, and IMP-1 enzymes [1]. The target compound's 2-aryl substitution with the 4-CF₃-phenyl group offers a distinct vector for exploring MBL active-site interactions compared to the 2-amino series. The carboxylic acid at the 4-position is essential for zinc chelation in the MBL active site.

Physicochemical Property-Driven Fragment Library Design

The compound's computed XLogP3 of 3.4 positions it in an intermediate lipophilicity range that is distinct from both the des-CF₃ analog (XLogP3 = 2.5) and the 5-methyl analog (XLogP3 = 3.8) [1][2]. This property spacing supports systematic SAR exploration of halogen and alkyl substituent effects on target engagement. Procurement of the hydrate form (CAS 1559059-84-5) rather than the anhydrous form (CAS 144061-16-5) ensures accurate gravimetric preparation of DMSO stock solutions for high-throughput screening.

Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.